molecular formula C8H14O2 B094108 7-Octenoic acid CAS No. 18719-24-9

7-Octenoic acid

Cat. No. B094108
CAS RN: 18719-24-9
M. Wt: 142.2 g/mol
InChI Key: OZYYQTRHHXLTKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-octenoic acid has been explored in several studies. For instance, the synthesis of the sugar portion of octosyl acids A and B was achieved starting from 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, although the compound obtained was found to be acid-liable and underwent furanose-ring opening upon treatment with dilute hydrochloric acid in methanol . Another study reported a new protocol for synthesizing 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids through a multi-component coupling reaction involving aldehydes, amides, and maleic anhydride, which resulted in higher yields than standard multi-step sequences . Additionally, the synthesis of enantiomerically pure 3-hydroxypipecolic acids was achieved from methyl 7-methyl-3-oxo-6-octenoate, involving asymmetric hydrogenation and electrophilic amination .

Molecular Structure Analysis

The molecular structure and reaction pathways of 7-octenoic acid on copper surfaces were studied using a combination of spectroscopic methods, temperature-programmed desorption, scanning-tunneling microscopy, and density functional theory calculations. The study found that 7-octenoic acid adsorbs molecularly on copper in a flat-lying configuration at low coverages and becomes more upright as the coverage increases .

Chemical Reactions Analysis

Upon heating, the adsorbed 7-octenoic acid deprotonates to form an η^2-7-octenoate species, which initially lies flat but starts to tilt at higher temperatures, leading to decarbonylation and the evolution of carbon dioxide and hydrogen. This process results in the deposition of carbon on the surface, indicating the onset of graphitization . The synthesis of 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) also involves a series of reactions, including protection of hydroxyl groups, chain extension via Wittig reaction, epoxidation, and reduction steps .

Physical and Chemical Properties Analysis

The studies provided do not directly report on the physical and chemical properties of 7-octenoic acid itself. However, the research on related compounds and their synthesis processes indirectly suggests that 7-octenoic acid and its derivatives are reactive and can undergo various chemical transformations. The adsorption behavior on copper surfaces and the formation of self-assembled monolayers indicate that 7-octenoic acid has specific interactions with metal surfaces, which could be relevant for applications in surface chemistry and materials science .

Scientific Research Applications

  • Specific Scientific Field : Physical Chemistry
  • Summary of the Application : The surface structure and reaction pathways of 7-Octenoic acid are studied on a clean copper substrate in ultrahigh vacuum . This research is significant in the field of Physical Chemistry as it provides insights into the adsorption and reaction pathways of 7-Octenoic acid on copper.
  • Methods of Application or Experimental Procedures : The study was conducted using a combination of reflection-absorption infrared spectroscopy, X-ray photoelectron spectroscopy, temperature-programmed desorption and scanning-tunneling microscopy, supplemented by first-principles density functional theory calculations . The 7-Octenoic acid adsorbs molecularly on copper below 260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases .
  • Results or Outcomes : It deprotonates following adsorption at 300 K to form an η2-7-octenoate species . Heating causes the 7-octenoate species to start to tilt, which produces a small amount of carbon dioxide at 550 K and some hydrogen in a peak at 615 K ascribed to the reaction of these tilted species . The majority of the decarbonylation occurs at 650 K when CO2 and hydrogen evolve simultaneously . Approximately half of the carbon is deposited on the surface as oligomeric species that undergo further dehydrogenation to evolve more hydrogen at 740 K .

Safety And Hazards

7-Octenoic acid is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling 7-Octenoic acid . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .

properties

IUPAC Name

oct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYQTRHHXLTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337674
Record name 7-Octenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Octenoic acid

CAS RN

18719-24-9
Record name 7-Octenoic acid
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Record name 7-Octenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Octenoic acid
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Record name 7-OCTENOIC ACID
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Synthesis routes and methods I

Procedure details

To a stirred solution of 152 g of oct-7-en-1-ol (prepared in Example 22 B-1) in 3.4 liters of acetone there was added 1.4 M of Jones Reagent (986 ml) while the mixture was maintained at less than 10° C. The mixture was stirred for 10 min and was quenched with 100 ml of isopropanol. The acetone volume was reduced in vacuo and the residue was diluted with water and extracted three times with equal volumes of ethyl acetate. The combined ethyl acetate extracts were washed two times with water, then with saturated aqueous sodium chloride, dried over magnesium sulfate and evaporated in vacuo to yield 164 g of the title compound having the following physical characteristics:
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986 mL
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3.4 L
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Synthesis routes and methods II

Procedure details

2-heptenoic acid; 3-heptenoic acid; 4-heptenoic acid; 5-hetpenoic acid; 6-heptenoic acid; 2-hexenoic acid;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
383
Citations
R Bavisotto, R Rana, N Hopper, D Olson… - Physical Chemistry …, 2021 - pubs.rsc.org
… The foil was dosed using various exposures of 7-octenoic acid at 300 K and the temperature was ramped at a rate of 5 K s −1 for each experiment. 7-Octenoic acid coverages were …
Number of citations: 7 pubs.rsc.org
JA KNIGHT, JH DIAMOND - The Journal of Organic Chemistry, 1959 - ACS Publications
… reported in the literature: trans-2-,2·8 trans-3-,4 trans-5-,5 cis-2,2 cfs-5-5 and 7octenoic acid.6·7 The preparation and properties of the unreported isomers, trans-4- and -6- and cis-3-, -4-…
Number of citations: 56 pubs.acs.org
T Ohta, A Ohtsu, A Hazato, S Kurozumi - Prostaglandins, Leukotrienes and …, 1985 - Elsevier
The effects of a novel synthetic fatty acid derivative (TEI-8005: (7E)-8-(2-naphthyl)-5,6-trams-5,6-methano-7-octenoic acid) on arachidonic acid metabolism in some cultured cells were …
Number of citations: 2 www.sciencedirect.com
G Cardinale, JAM Laan, JP Ward - Recueil des Travaux …, 1987 - Wiley Online Library
… We have used the iodo or preferably the more stable bromo compound (4c) in a chainlengthening sequence with diethyl malonate, forming 6-methylene-7-octenoic acid (2) after saponification …
Number of citations: 3 onlinelibrary.wiley.com
K Fritzsche, RW Lenz, RC Fuller - International Journal of Biological …, 1990 - Elsevier
… Pseudomonas oleovorans was grown separately on 3-hydroxy-6-octenoic acid and 3-hydroxy-7-octenoic acid as the only carbon source and under ammonium nutrient-limiting …
Number of citations: 174 www.sciencedirect.com
C Costantini, MA Birkett, G Gibson… - Medical and …, 2001 - Wiley Online Library
… acid and 7-octenoic acid. Electrophysiological studies on the antennae of An. gambiae ss. … (OBETs) in Burkina Faso showed that 7-octenoic acid significantly increased (by 1.7-fold) …
Number of citations: 142 resjournals.onlinelibrary.wiley.com
R Rana, R Bavisotto, K Hou, WT Tysoe - Physical Chemistry Chemical …, 2021 - pubs.rsc.org
… on a saturated overlayer of 7-octenoic acid on copper. Here the clean surface was first rubbed to create a wear track and then saturated with 7-octenoic acid, where the saturation dose …
Number of citations: 11 pubs.rsc.org
YT Qiu, RC Smallegange… - Medical and …, 2011 - Wiley Online Library
… By contrast, a human-specific armpit odour, 7-octenoic acid, … Four concentrations of 7-octenoic acid (92.5 ng/µL, 9.25 ng/µL… All four concentrations of 7-octenoic acid were tested in …
H Luesch, R Pangilinan, WY Yoshida… - Journal of natural …, 2001 - ACS Publications
… Distinctive features include the presence of a 2,2-dimethyl-3-hydroxy-7-octynoic acid residue in 1 and a 2,2-dimethyl-3-hydroxy-7-octenoic acid residue in 2, previously shown to be …
Number of citations: 139 pubs.acs.org
R Bavisotto, R Rana, N Hopper, K Hou… - Physical Chemistry …, 2021 - pubs.rsc.org
… saturated with octanoic acid, 7-octenoic acid and 7-octynoic … 4D–F for 7-octenoic acid and G and H for 7-octynoic acid on … The STM images of a saturated monolayer of 7-octenoic acid …
Number of citations: 5 pubs.rsc.org

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